molecular formula C18H21ClN6O2S2 B10921538 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10921538
M. Wt: 453.0 g/mol
InChI Key: LZXOWAFBKZVSGQ-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, piperidine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions The piperidine and thiadiazole rings are then synthesized and coupled with the pyrazole intermediate under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the chlorobenzyl position can introduce various functional groups.

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, piperidine, and thiadiazole derivatives, such as:

  • N-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL-AMINE
  • N-(METHYLSULFONYL)-3-PIPERIDYL-1,3,4-THIADIAZOL-2-YL-AMINE

Uniqueness

What sets N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21ClN6O2S2

Molecular Weight

453.0 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H21ClN6O2S2/c1-29(26,27)25-9-4-6-14(12-25)17-21-22-18(28-17)20-16-8-10-24(23-16)11-13-5-2-3-7-15(13)19/h2-3,5,7-8,10,14H,4,6,9,11-12H2,1H3,(H,20,22,23)

InChI Key

LZXOWAFBKZVSGQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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